molecular formula C21H26N2O3S B2508523 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide CAS No. 921843-19-8

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide

Cat. No. B2508523
CAS RN: 921843-19-8
M. Wt: 386.51
InChI Key: OTVZXNOLTQIDCW-UHFFFAOYSA-N
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Description

The compound N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide is a complex organic molecule that may be related to the class of compounds known as carboxamides. Carboxamides are characterized by the presence of a carbonyl group (C=O) linked to an amine (NH2 or substituted NH). This particular compound also contains a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and a tetrahydrobenzo[b][1,4]oxazepine moiety, which is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms.

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences. For instance, the synthesis of dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides includes the preparation of a key intermediate, 2-dibenzo[b,d]thiophenyl imidazo[1,2-a]pyridine carboxylic acid, followed by coupling with various benzyl amines to yield the desired carboxamides . Although the exact synthesis of this compound is not detailed, it is likely to involve a similar complex synthetic route, potentially including steps such as cyclization, amide formation, and functional group transformations.

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit a combination of aromatic and aliphatic characteristics due to the presence of both the thiophene ring and the isopentyl side chain. The tetrahydrobenzo[b][1,4]oxazepine core adds to the complexity, introducing heteroatoms that can participate in hydrogen bonding and other intermolecular interactions. The overall three-dimensional conformation of the molecule would be influenced by the steric demands of the isopentyl and dimethyl groups, as well as the electronic effects of the oxazepine and thiophene rings.

Chemical Reactions Analysis

Compounds containing thiophene rings, such as alkyl 2-aminobenzo[b]thiophene-3-carboxylates, can undergo various chemical reactions, including dehydrogenation . The thiophene moiety in this compound may similarly participate in electrophilic aromatic substitution reactions or act as a nucleophile in cycloaddition reactions. The carboxamide functionality could be involved in hydrolysis or condensation reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both polar (carboxamide) and nonpolar (isopentyl) regions suggests that the compound could exhibit amphiphilic properties. The melting point, solubility, and stability of the compound would be determined by the interplay between its various functional groups and the overall molecular architecture. The compound's reactivity would be influenced by the presence of the reactive carboxamide group and the electron-rich thiophene ring.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds often focuses on their synthesis and structural characterization. For instance, studies on derivatives of tetrahydrobenzo[b]thiophene have detailed their synthesis processes, providing insights into the chemical reactions and conditions needed to produce these complex molecules. Structural characterization, including X-ray diffraction, IR, NMR, and mass spectroscopy, confirms the molecular configurations, enabling further exploration of their properties and potential applications (Vasu et al., 2004).

Biological Activities

Several studies have investigated the biological activities of tetrahydrobenzo[b]thiophene derivatives, including their antimicrobial and anti-inflammatory properties. Compounds within this class have shown promising antibacterial activity against various strains, such as Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017). Furthermore, some derivatives exhibit antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating potential therapeutic applications (Amr et al., 2010).

Heterocyclic Synthesis

Tetrahydrobenzo[b]thiophene derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their versatility in organic chemistry. These reactions facilitate the production of biologically active molecules, further expanding the potential research and therapeutic applications of this chemical class (Mohareb et al., 2004).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)9-10-23-16-12-15(22-19(24)18-6-5-11-27-18)7-8-17(16)26-13-21(3,4)20(23)25/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVZXNOLTQIDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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